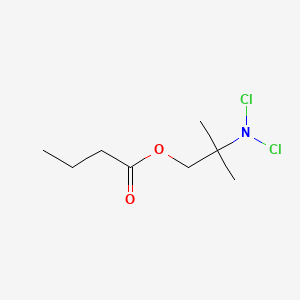
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- is a complex organic compound that belongs to the diazepine family These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, ethylamine, and other reagents that facilitate the formation of the diazepine ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the diazepine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe for studying biological processes involving diazepine derivatives.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,4-Diazepine-5,7(2H,6H)-dione: A simpler analog without the benzoyl and ethyl groups.
1,4-Dibenzoyl-1H-1,4-diazepine: Lacks the diethyl substitution.
6,6-Diethyl-1H-1,4-diazepine-5,7(2H,6H)-dione: Similar structure but without the benzoyl groups.
Uniqueness
The presence of both benzoyl and ethyl groups in 1H-1,4-Diazepine-5,7(2H,6H)-dione, 1,4-dibenzoyl-6,6-diethyldihydro- may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
61495-85-0 |
|---|---|
Molekularformel |
C23H24N2O4 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
1,4-dibenzoyl-6,6-diethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C23H24N2O4/c1-3-23(4-2)21(28)24(19(26)17-11-7-5-8-12-17)15-16-25(22(23)29)20(27)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
GDIHFUOIWJJQKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(CCN(C1=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


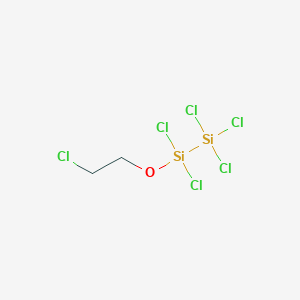
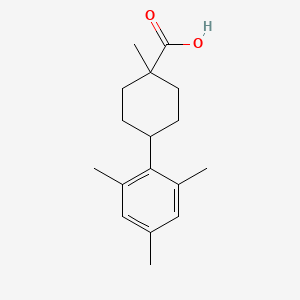

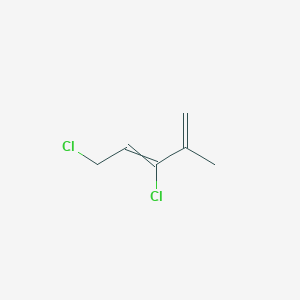
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)


![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
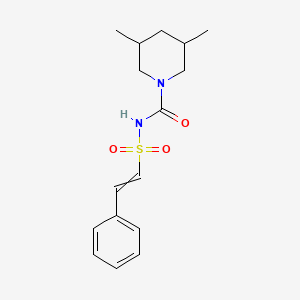
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
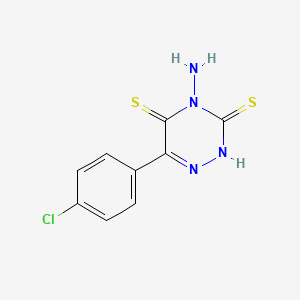
![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)

